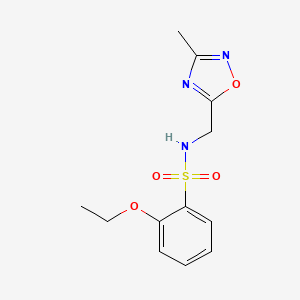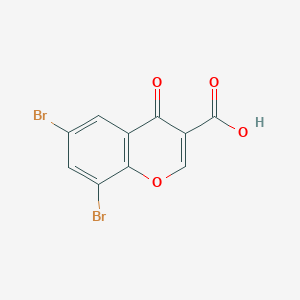
6,8-Dibromo-4-oxochromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-4-oxochromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4Br2O4. In the crystal structure of this compound, the atoms of the 6,8-dibromo-chromone unit are essentially coplanar and the formyl group is twisted slightly with respect to the attached ring . The molecules are linked to each other through halogen bonds and further assembled via π-π stacking interactions .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-4-oxochromene-3-carboxylic acid is characterized by a 6,8-dibromo-chromone unit that is essentially coplanar . The formyl group is slightly twisted with respect to the attached ring . The molecules are linked to each other through halogen bonds and further assembled via π-π stacking interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation 6,8-Dibromo-4-oxochromene-3-carboxylic acid is a versatile intermediate in the synthesis of various organic compounds. A study by Barker and Ellis (1970) demonstrated a simplified synthesis pathway starting from 2,4-dihydroxyacetophenone, leading to the production of 6,8-dibromo derivatives among others. The research highlighted the potential of this compound in creating a broad range of brominated derivatives through bromination reactions, showcasing its adaptability in organic synthesis (Barker & Ellis, 1970).
Cross-Coupling Reactions 6,8-Dibromo-4-oxochromene-3-carboxylic acid also serves as a key component in cross-coupling reactions. Houpis et al. (2010) explored the use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions of dibromo heterocycles. Their work signifies the role of such compounds in regioselective synthesis, enhancing the efficiency of producing specific substituted nicotinic acids and triazoles (Houpis et al., 2010).
Coordination Polymer Formation The compound has applications in the formation of coordination polymers and frameworks. Research by Liu et al. (2009) indicated the use of 6-oxopyridine-3-carboxylic acid, a similar compound, in generating novel lanthanide-organic coordination polymeric networks. These materials have significant implications in materials science, including potential applications in catalysis, gas storage, and separation processes (Liu et al., 2009).
Environmental Studies Kawamura and Ikushima (1993) investigated the role of dicarboxylic acids in urban aerosol samples, suggesting a broader environmental significance. While not directly related to 6,8-Dibromo-4-oxochromene-3-carboxylic acid, this study underscores the environmental relevance of carboxylic acids in understanding atmospheric chemistry and aerosol dynamics (Kawamura & Ikushima, 1993).
Aerosol Nucleation The interaction of dicarboxylic acids with common aerosol nucleation precursors has been studied, highlighting the potential atmospheric impact. Xu and Zhang (2012) provided insights into how dicarboxylic acids, including structures similar to 6,8-Dibromo-4-oxochromene-3-carboxylic acid, can influence the formation and growth of atmospheric aerosols, which is critical for understanding climate change and air quality management (Xu & Zhang, 2012).
Eigenschaften
IUPAC Name |
6,8-dibromo-4-oxochromene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O4/c11-4-1-5-8(13)6(10(14)15)3-16-9(5)7(12)2-4/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDNUVXHXGJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-4-oxochromene-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

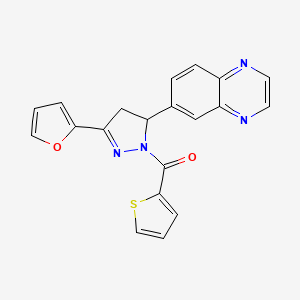

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)
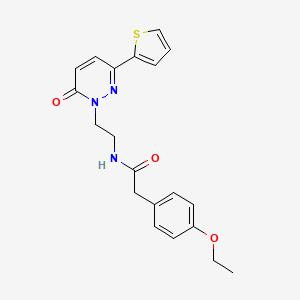
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)
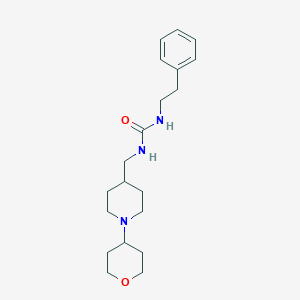

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)
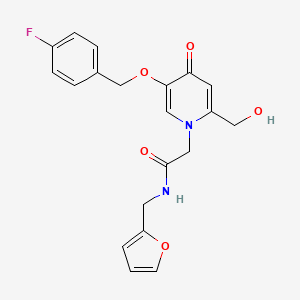
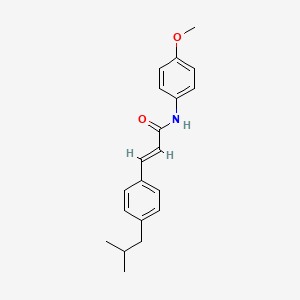
![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)
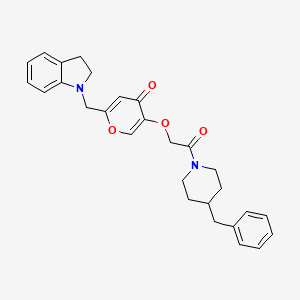
![7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2837028.png)
